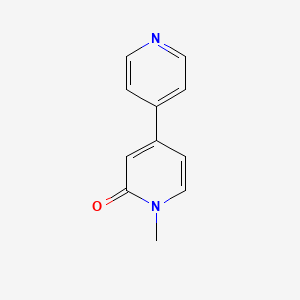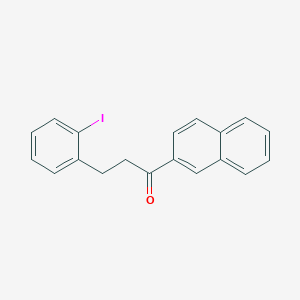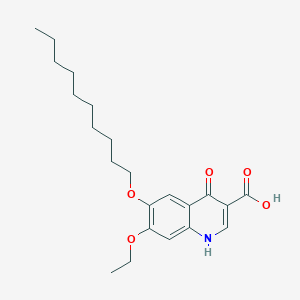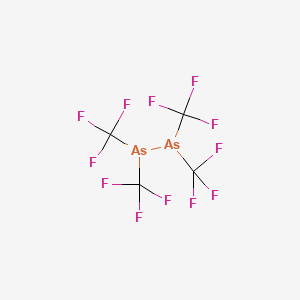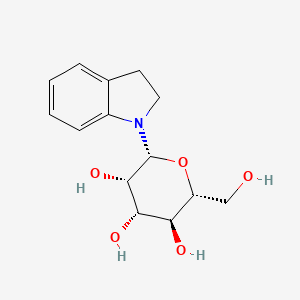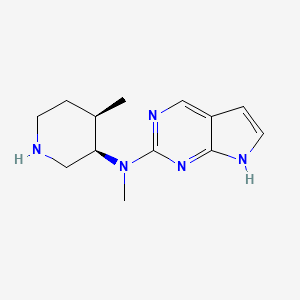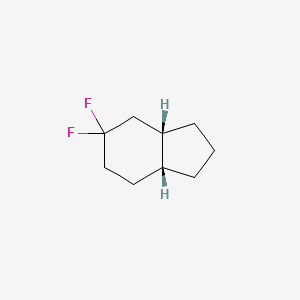
(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene is a fluorinated organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the molecule can significantly alter its chemical and physical properties, making it a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene typically involves the fluorination of a suitable precursor. One common method is the reaction of a cyclohexyl aziridine with a dialkyl malonate, followed by decarbonylation and conversion to the desired fluorinated product . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, play a critical role in determining the outcome and efficiency of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.
Biology
The compound’s potential biological activity is of interest for drug discovery and development. Researchers are exploring its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicine, the fluorinated nature of the compound can enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and improved bioavailability. This makes it a promising candidate for developing new pharmaceuticals .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can improve the performance of products in various applications, including coatings, adhesives, and electronic materials .
Mecanismo De Acción
The mechanism of action of (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione: This compound shares a similar bicyclic structure but lacks the fluorine atoms, resulting in different chemical and physical properties.
Mesembrine: Another bicyclic compound with different substituents, used for its psychoactive properties.
Uniqueness
The presence of fluorine atoms in (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene distinguishes it from other similar compounds. Fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity, making it unique and valuable for various applications.
Propiedades
Fórmula molecular |
C9H14F2 |
|---|---|
Peso molecular |
160.20 g/mol |
Nombre IUPAC |
(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene |
InChI |
InChI=1S/C9H14F2/c10-9(11)5-4-7-2-1-3-8(7)6-9/h7-8H,1-6H2/t7-,8+/m1/s1 |
Clave InChI |
ZSPDGLKQSHZRBI-SFYZADRCSA-N |
SMILES isomérico |
C1C[C@@H]2CCC(C[C@@H]2C1)(F)F |
SMILES canónico |
C1CC2CCC(CC2C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B13424134.png)
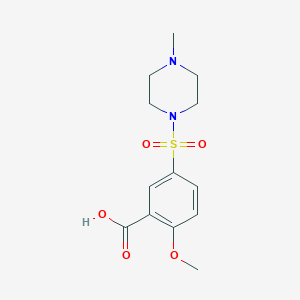
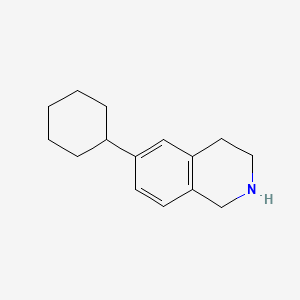

![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
